molecular formula CH2S4 B12807836 Tetrathioperoxycarbonic acid CAS No. 13074-70-9

Tetrathioperoxycarbonic acid

Cat. No.: B12807836
CAS No.: 13074-70-9
M. Wt: 142.3 g/mol
InChI Key: YLMCXNYRFRRKDI-UHFFFAOYSA-N
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Description

Tetrathioperoxycarbonic acid is an intriguing compound with the molecular formula CH₂S₄. It is characterized by the presence of four sulfur atoms bonded to a central carbon atom, forming a unique structure. This compound is part of the broader family of thiocarbonates, which are known for their diverse chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrathioperoxycarbonic acid typically involves the reaction of carbon disulfide (CS₂) with sodium hydrosulfide (NaSH). The reaction proceeds as follows: [ \text{CS}_2 + 2 \text{NaSH} \rightarrow \text{Na}_2\text{CS}_3 + \text{H}_2\text{S} ] This reaction yields sodium trithiocarbonate, which can be further processed to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach involves the controlled reaction of carbon disulfide with sodium hydrosulfide under specific conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

Tetrathioperoxycarbonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different sulfur-containing compounds.

    Reduction: Reduction reactions can yield simpler thiocarbonates or other sulfur derivatives.

    Substitution: The sulfur atoms in the compound can be substituted with other nucleophiles, leading to the formation of diverse products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as lithium aluminum hydride (LiAlH₄). The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction may produce simpler thiocarbonates or sulfides .

Scientific Research Applications

Tetrathioperoxycarbonic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Its unique structure makes it a subject of interest in studies related to sulfur metabolism and enzymatic reactions involving sulfur.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting sulfur-related pathways.

    Industry: It is used in the production of specialized chemicals and materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of tetrathioperoxycarbonic acid involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of various sulfur-containing intermediates and products. The pathways involved often include nucleophilic substitution and redox reactions, which are facilitated by the unique electronic properties of the sulfur atoms in the compound .

Comparison with Similar Compounds

Similar Compounds

    Monothiocarbonate (CO₂S²⁻): Contains one sulfur atom and two oxygen atoms.

    Dithiocarbonate (COS₂²⁻): Contains two sulfur atoms and one oxygen atom.

    Trithiocarbonate (CS₃²⁻): Contains three sulfur atoms.

Uniqueness

Tetrathioperoxycarbonic acid is unique due to its four sulfur atoms bonded to a single carbon atom, which imparts distinct chemical properties and reactivity compared to other thiocarbonates. This makes it particularly valuable in specialized chemical synthesis and research applications .

Properties

CAS No.

13074-70-9

Molecular Formula

CH2S4

Molecular Weight

142.3 g/mol

IUPAC Name

disulfanylmethanedithioic acid

InChI

InChI=1S/CH2S4/c2-1(3)5-4/h4H,(H,2,3)

InChI Key

YLMCXNYRFRRKDI-UHFFFAOYSA-N

Canonical SMILES

C(=S)(S)SS

Origin of Product

United States

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